Tosedostat

説明

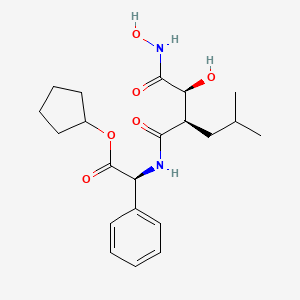

Structure

2D Structure

3D Structure

特性

IUPAC Name |

cyclopentyl (2S)-2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O6/c1-13(2)12-16(18(24)20(26)23-28)19(25)22-17(14-8-4-3-5-9-14)21(27)29-15-10-6-7-11-15/h3-5,8-9,13,15-18,24,28H,6-7,10-12H2,1-2H3,(H,22,25)(H,23,26)/t16-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFGIHPGRQZWIW-SQNIBIBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C(=O)NO)O)C(=O)NC(C1=CC=CC=C1)C(=O)OC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]([C@@H](C(=O)NO)O)C(=O)N[C@@H](C1=CC=CC=C1)C(=O)OC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60178577 | |

| Record name | Tosedostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

238750-77-1 | |

| Record name | Tosedostat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0238750771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tosedostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11781 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tosedostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOSEDOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZK563J2UW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tosedostat: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tosedostat (formerly known as CHR-2797) is an orally bioavailable small molecule inhibitor of the M1 family of aminopeptidases. Developed by Chroma Therapeutics, it has shown significant anti-tumor activity in preclinical and clinical studies, particularly in hematological malignancies such as acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS)[1]. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and mechanism of action of this compound, intended for professionals in the field of drug discovery and development.

Discovery and Development

This compound was discovered and developed by Chroma Therapeutics, a UK-based biotechnology company[1]. The development of this compound arose from research into metalloenzyme inhibitors with anti-proliferative effects. Early investigations revealed that inhibiting certain aminopeptidases could lead to amino acid deprivation in cancer cells, thereby hindering their growth and survival[2][3]. This led to the identification of CHR-2797 as a potent and selective inhibitor of M1 aminopeptidases.

Key researchers involved in the early development and characterization of this compound at Chroma Therapeutics include David Krige, Lindsey A. Needham, and their colleagues, who published seminal work on its mechanism of action[2][3]. The compound has progressed through several phases of clinical trials to evaluate its safety and efficacy, both as a monotherapy and in combination with other anticancer agents[4].

Chemical Synthesis Pathway

The chemical synthesis of this compound, or cyclopentyl (2S)-2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate, involves a multi-step process. The following pathway is a representative synthesis based on principles of peptide coupling and hydroxamic acid formation.

A Proposed Retrosynthetic Analysis and Forward Synthesis:

The synthesis of this compound can be conceptually broken down into the formation of the dipeptide-like core, followed by esterification and hydroxamic acid formation.

Starting Materials:

-

(S)-Phenylglycine

-

(R)-2-(tert-butoxycarbonylamino)-4-methylpentanoic acid (Boc-D-Leucine)

-

Cyclopentanol

-

O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine

Synthesis of the Dipeptide-Ester Intermediate:

-

Esterification of (S)-Phenylglycine: (S)-Phenylglycine is first protected at the amino group (e.g., with a Boc group) and then esterified with cyclopentanol using a standard coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The Boc protecting group is then removed under acidic conditions (e.g., trifluoroacetic acid) to yield cyclopentyl (S)-2-amino-2-phenylacetate.

-

Peptide Coupling: The resulting amino ester is then coupled with Boc-D-Leucine using a peptide coupling reagent such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). This reaction forms the dipeptide-ester intermediate, cyclopentyl (S)-2-[((R)-2-(tert-butoxycarbonylamino)-4-methylpentanoyl)amino]-2-phenylacetate.

Formation of the Hydroxamic Acid:

-

Deprotection and Activation: The Boc protecting group on the leucine residue is removed. The resulting free carboxylic acid is then activated, for example, by conversion to an acyl chloride or using a coupling agent.

-

Hydroxamic Acid Formation: The activated carboxylic acid is reacted with a protected hydroxylamine, such as O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine.

-

Final Deprotection: The protecting group on the hydroxylamine (e.g., THP) is removed under mild acidic conditions to yield the final product, this compound.

Mechanism of Action

This compound is a prodrug that is readily absorbed and converted intracellularly to its active metabolite, CHR-79888, a carboxylic acid that is less membrane-permeable and thus accumulates within the cell[2][5][6]. CHR-79888 is a potent inhibitor of several M1 family aminopeptidases, including puromycin-sensitive aminopeptidase (PuSA) and leukotriene A4 (LTA4) hydrolase[5][6].

These aminopeptidases play a crucial role in the final stages of intracellular protein degradation, recycling amino acids for new protein synthesis. By inhibiting these enzymes, this compound disrupts this process, leading to a depletion of the intracellular amino acid pool. This amino acid deprivation is particularly detrimental to rapidly proliferating cancer cells, which have a high demand for protein synthesis. The resulting cellular stress triggers apoptosis (programmed cell death)[2][3].

Quantitative Data

The inhibitory activity of this compound and its active metabolite, CHR-79888, has been quantified against various aminopeptidases. Additionally, its anti-proliferative effects have been measured in a range of cancer cell lines.

Table 1: Inhibitory Activity (IC50) of this compound and CHR-79888 against Aminopeptidases

| Aminopeptidase | This compound (CHR-2797) IC50 (nM) | CHR-79888 IC50 (nM) |

| Leucine Aminopeptidase (LAP) | 100 | Not Reported |

| Puromycin-Sensitive Aminopeptidase (PuSA) | 150 | 850 |

| Aminopeptidase N (AP-N) | 220 | Not Reported |

| LTA4 Hydrolase | >10,000 | 8 |

| Aminopeptidase B | >1,000 | Not Reported |

| PILSAP | >5,000 | Not Reported |

| MetAP2 | >30,000 | Not Reported |

Data compiled from multiple sources[7].

Table 2: Anti-proliferative Activity (IC50) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | This compound (CHR-2797) IC50 (nM) |

| U-937 | Histiocytic Lymphoma | 10 |

| HL-60 | Acute Promyelocytic Leukemia | 30 |

| KG-1 | Acute Myelogenous Leukemia | 15 |

| GDM-1 | Acute Myelomonocytic Leukemia | 15 |

| HuT 78 | Cutaneous T-cell Lymphoma | >10,000 |

| Jurkat E6-1 | Acute T-cell Leukemia | >10,000 |

Data compiled from multiple sources[7].

Experimental Protocols

Aminopeptidase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against specific aminopeptidases.

Materials:

-

Recombinant human aminopeptidases (e.g., LAP, PuSA)

-

Substrates:

-

For LAP: Leucyl-glycyl-glycine (LGG)

-

For PuSA: L-Alanine-7-amido-4-methylcoumarin (Ala-AMC)

-

-

This compound (CHR-2797)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Detection reagent for LGG assay: o-phthaldialdehyde (OPA)

-

96-well microplates

-

Plate reader (fluorescence or absorbance)

Procedure for LAP Inhibition Assay:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the diluted this compound, the LAP enzyme solution, and the LGG substrate solution.

-

Incubate the plate at 37°C for a specified time (e.g., 90 minutes).

-

Stop the reaction by adding the OPA reagent.

-

Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

Calculate the percentage of inhibition relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Procedure for PuSA Inhibition Assay:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the diluted this compound, the PuSA enzyme solution, and the Ala-AMC substrate solution.

-

Incubate the plate at 37°C for a specified time (e.g., 2 hours).

-

Stop the reaction (e.g., by adding acetic acid).

-

Measure the fluorescence of the liberated 7-amino-4-methylcoumarin (AMC) at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.

-

Calculate the percentage of inhibition and the IC50 value as described for the LAP assay.

Cell Proliferation Assay ([³H]Thymidine Incorporation)

Objective: To determine the anti-proliferative effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HL-60, U-937)

-

Cell culture medium and supplements

-

This compound (CHR-2797)

-

[³H]Thymidine

-

Trichloroacetic acid (TCA)

-

Scintillation fluid

-

96-well cell culture plates

-

Cell harvester

-

Scintillation counter

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 72 hours).

-

During the last few hours of incubation (e.g., 4-18 hours), add [³H]thymidine to each well.

-

Harvest the cells onto a filter mat using a cell harvester. The DNA, containing the incorporated [³H]thymidine, will be trapped on the filter.

-

Wash the filter mat to remove unincorporated [³H]thymidine.

-

Precipitate the DNA on the filter with cold TCA.

-

Dry the filter mat and place it in a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of proliferation inhibition relative to an untreated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration.

Conclusion

This compound is a promising anti-cancer agent with a novel mechanism of action that targets amino acid metabolism in tumor cells. Its discovery and development have provided valuable insights into the role of aminopeptidases in cancer biology. The chemical synthesis of this compound is achievable through established organic chemistry methodologies. The quantitative data on its inhibitory and anti-proliferative activities, along with detailed experimental protocols, provide a solid foundation for further research and development in this area. This technical guide serves as a comprehensive resource for scientists and researchers working on the next generation of cancer therapeutics.

References

- 1. Chroma Therapeutics - Gilde Healthcare [gildehealthcare.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. CHR-2797: an antiproliferative aminopeptidase inhibitor that leads to amino acid deprivation in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chroma Therapeutics - this compound OPAL Study in Acute Myeloid Leukaemia Published in the Lancet - Gilde Healthcare [gildehealthcare.com]

- 5. This compound | C21H30N2O6 | CID 15547703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | Aminopeptidase | AChR | TargetMol [targetmol.com]

- 7. selleckchem.com [selleckchem.com]

Tosedostat: A Deep Dive into its Enzymatic Targets and Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tosedostat (CHR-2797) is an orally bioavailable small molecule inhibitor of the M1 family of zinc-dependent aminopeptidases.[1] It functions as a prodrug, converted intracellularly to its active metabolite, CHR-79888, which exhibits potent anti-tumor activity.[1][2] This technical guide provides a comprehensive analysis of this compound's target enzymes, the cellular pathways it modulates, and detailed protocols for key experimental assays.

Core Mechanism of Action

This compound exerts its anti-neoplastic effects by inhibiting various aminopeptidases, leading to a depletion of the intracellular amino acid pool.[3] This amino acid deprivation triggers a cascade of events, including the inhibition of protein synthesis, cell cycle arrest, and ultimately, apoptosis in cancer cells.[3][4]

Target Enzyme Profile

This compound and its active metabolite, CHR-79888, exhibit inhibitory activity against several members of the M1 aminopeptidase family. The half-maximal inhibitory concentrations (IC50) for these enzymes are summarized in the tables below.

Table 1: this compound (CHR-2797) IC50 Values against Various Aminopeptidases [2][4]

| Enzyme | IC50 (nM) |

| Leucine Aminopeptidase (LAP) | 100 |

| Puromycin-Sensitive Aminopeptidase (PuSA) | 150 |

| Aminopeptidase N (AP-N) | 220 |

| Aminopeptidase B | > 1000 |

| PILSAP | > 5000 |

| Leukotriene A4 Hydrolase (LTA4H) | > 10000 |

| Methionine Aminopeptidase 2 (MetAP2) | > 30000 |

Table 2: CHR-79888 (Active Metabolite) IC50 Values against Various Aminopeptidases [2][5]

| Enzyme | IC50 (nM) |

| Leukotriene A4 Hydrolase (LTA4H) | 8 |

| Leucine Aminopeptidase (LAP) | 20 |

| Puromycin-Sensitive Aminopeptidase (PuSA) | 60 |

| Aminopeptidase N (AP-N) | 110 |

Cellular Pathway Analysis

The inhibition of aminopeptidases by this compound instigates a multi-faceted cellular response, primarily impacting the mTOR signaling and apoptotic pathways.

mTOR Signaling Pathway

Amino acid deprivation resulting from this compound activity leads to the inhibition of the mechanistic target of rapamycin (mTOR) signaling pathway.[6][7] mTOR, a serine/threonine kinase, is a central regulator of cell growth, proliferation, and survival.[6] Its inhibition leads to a downstream reduction in protein synthesis.

Apoptosis Pathway

This compound induces apoptosis through the intrinsic pathway. The depletion of amino acids leads to an increase in the expression of the pro-apoptotic BH3-only protein Noxa.[4][8] Noxa selectively binds to and antagonizes the anti-apoptotic protein Mcl-1, leading to the activation of Bax and Bak, mitochondrial outer membrane permeabilization, and subsequent caspase activation.

Experimental Protocols

Aminopeptidase Activity Assay (Fluorogenic Substrate)

This protocol is a generalized procedure based on commonly cited methods for measuring aminopeptidase activity using a fluorogenic substrate like L-Alanine-7-amido-4-methylcoumarin (Ala-AMC).[5][9]

Materials:

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: ~355-380 nm, Emission: ~460-505 nm)

-

Purified aminopeptidase enzyme

-

This compound or CHR-79888

-

Ala-AMC substrate

-

Assay Buffer (e.g., 0.125 M Tris-HCl, pH 7.5)

-

Stop Solution (e.g., 3% (v/v) acetic acid)

-

DMSO (for compound dilution)

Procedure:

-

Prepare serial dilutions of this compound/CHR-79888 in DMSO and then dilute further in Assay Buffer.

-

In a 96-well plate, add 20 µL of the diluted compound.

-

Add 40 µL of the purified enzyme solution to each well.

-

Add 40 µL of the Ala-AMC substrate solution (final concentration typically 60-125 µM).

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Stop the reaction by adding 100 µL of Stop Solution.

-

Measure the fluorescence using a microplate reader.

-

Calculate the percent inhibition relative to a vehicle control (DMSO) and determine the IC50 value.

Cell Proliferation Assay ([3H]-Thymidine Incorporation)

This protocol outlines the measurement of cell proliferation by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.[10][11]

Materials:

-

96-well cell culture plate

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

[3H]-Thymidine

-

Cell harvester

-

Glass fiber filters

-

Scintillation vials

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).

-

During the final 4-18 hours of incubation, add 1 µCi of [3H]-thymidine to each well.

-

Harvest the cells onto glass fiber filters using a cell harvester. The harvester lyses the cells and washes the DNA, which is trapped on the filter.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

Determine the effect of this compound on cell proliferation by comparing the CPM of treated cells to untreated controls.

Conclusion

This compound is a potent inhibitor of M1 family aminopeptidases, with its active metabolite CHR-79888 demonstrating significant enzymatic inhibition. Its mechanism of action, centered on the induction of amino acid deprivation, leads to the disruption of critical cellular pathways, including mTOR signaling and apoptosis, ultimately resulting in cancer cell death. The provided experimental protocols offer a foundation for the further investigation and characterization of this compound and other aminopeptidase inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. selleckchem.com [selleckchem.com]

- 6. mdpi.com [mdpi.com]

- 7. cusabio.com [cusabio.com]

- 8. This compound | Aminopeptidase | AChR | TargetMol [targetmol.com]

- 9. Ala-AMC | AAT Bioquest [aatbio.com]

- 10. pubcompare.ai [pubcompare.ai]

- 11. 2.10. [3H]-Thymidine Incorporation for Estimation of Cell Proliferation [bio-protocol.org]

Tosedostat (CHR-2797): A Technical Guide to its Molecular Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tosedostat, also known as CHR-2797, is an orally bioavailable small molecule that belongs to the class of aminopeptidase inhibitors. It has demonstrated significant anti-tumor activity in preclinical and clinical studies, particularly in hematological malignancies such as acute myeloid leukemia (AML). This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, mechanism of action, and key experimental protocols related to this compound, intended for professionals in the fields of cancer research and drug development.

Molecular Structure and Physicochemical Properties

This compound is a prodrug that is converted intracellularly to its active metabolite, CHR-79888. The molecular structure of this compound is presented below, followed by a table summarizing its key physicochemical properties.

Chemical Structure of this compound (CHR-2797)

Table 1: Physicochemical Properties of this compound (CHR-2797)

| Property | Value | Reference(s) |

| Molecular Formula | C21H30N2O6 | |

| Molecular Weight | 406.5 g/mol | |

| CAS Number | 238750-77-1 | |

| Appearance | Crystalline solid | |

| Solubility | DMSO: >10 mM Ethanol: 5 mg/mL | [1] |

| SMILES | O=C(OC1CCCC1)--INVALID-LINK--C(NO)=O)([H])CC(C)C)=O">C@@HC2=CC=CC=C2 | |

| InChI Key | FWFGIHPGRQZWIW-SQNIBIBYSA-N |

Mechanism of Action

This compound exerts its anti-cancer effects through a unique mechanism of action that involves the inhibition of aminopeptidases, leading to amino acid deprivation and subsequent apoptosis in cancer cells.

Intracellular Activation

This compound is a cell-permeable ester prodrug. Once inside the cell, it is rapidly hydrolyzed by intracellular carboxylesterases to its active metabolite, CHR-79888.[2] This active form is a less membrane-permeable acid, leading to its accumulation within the cell.[2]

Inhibition of Aminopeptidases

CHR-79888 is a potent inhibitor of M1 family aminopeptidases, particularly puromycin-sensitive aminopeptidase (PuSA) and leukotriene A4 (LTA4) hydrolase.[3][4] Aminopeptidases are crucial for the final stages of protein degradation, recycling intracellular amino acids. By inhibiting these enzymes, this compound disrupts the maintenance of the intracellular amino acid pool.

Induction of Amino Acid Deprivation and Downstream Effects

The inhibition of aminopeptidases leads to a state of amino acid deprivation within the cancer cells.[5] This triggers a cellular stress response characterized by:

-

Inhibition of mTOR Signaling: The mammalian target of rapamycin (mTOR) pathway is a key regulator of cell growth and proliferation, and its activity is dependent on amino acid availability. This compound-induced amino acid depletion leads to the inhibition of mTOR signaling.

-

Induction of Apoptosis: The amino acid deprivation stress also leads to the upregulation of the pro-apoptotic protein Noxa, a member of the Bcl-2 family, ultimately triggering programmed cell death (apoptosis).[4]

This mechanism of action shows selectivity for transformed cells over non-transformed cells, which are less sensitive to amino acid deprivation.[5]

Signaling Pathway and Mechanism of Action Diagram

The following diagram illustrates the signaling pathway affected by this compound.

Caption: Mechanism of action of this compound (CHR-2797).

Inhibitory Activity

This compound, through its active metabolite CHR-79888, exhibits potent inhibitory activity against various aminopeptidases and demonstrates significant anti-proliferative effects in a range of cancer cell lines.

Table 2: Inhibitory Activity of this compound against Aminopeptidases

| Aminopeptidase | IC50 (nM) | Reference(s) |

| Leucine Aminopeptidase (LAP) | 100 | [6] |

| Puromycin-sensitive aminopeptidase (PuSA) | 150 | [6] |

| Aminopeptidase N | 220 | [6] |

| Aminopeptidase B | >1000 | [6] |

| PILSAP | >5000 | [6] |

| LTA4 hydrolase | >10000 (CHR-2797) 8 (CHR-79888) | [6] |

| MetAP2 | >30000 | [6] |

Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| U-937 | Histiocytic Lymphoma | 10 | [6] |

| HL-60 | Promyelocytic Leukemia | 30 | [6] |

| KG-1 | Acute Myelogenous Leukemia | 15 | [6] |

| GDM-1 | Myelomonocytic Leukemia | 15 | [6] |

| HuT 78 | Cutaneous T-cell Lymphoma | >10000 | [6] |

| Jurkat E6-1 | Acute T-cell Leukemia | >10000 | [6] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and development of this compound. The following sections provide overviews of commonly used assays.

Aminopeptidase Inhibition Assay

This assay is used to determine the inhibitory activity of this compound against specific aminopeptidases. A common method utilizes a fluorogenic substrate, such as L-Alanine-7-amido-4-methylcoumarin (Ala-AMC).

Principle: The aminopeptidase cleaves the substrate, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is proportional to the enzyme activity. The assay is performed in the presence and absence of this compound to determine its inhibitory effect.

General Protocol Outline:

-

Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution, and a dilution series of this compound.

-

Assay Setup: In a 96-well plate, add the enzyme solution, followed by the this compound dilutions or vehicle control.

-

Incubation: Incubate the plate for a defined period to allow for inhibitor-enzyme binding.

-

Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

-

Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm for AMC).

-

Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow Diagram:

References

Preclinical in vitro and in vivo studies of Tosedostat

An In-Depth Technical Guide to the Preclinical In Vitro and In Vivo Studies of Tosedostat

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (formerly known as CHR-2797) is an orally bioavailable small molecule that belongs to the class of aminopeptidase inhibitors.[1] It has demonstrated significant anti-tumor activity in a variety of preclinical models of cancer, both as a monotherapy and in combination with other cytotoxic agents.[2][3] this compound is a prodrug that is converted intracellularly to its active metabolite, CHR-79888, which is a potent inhibitor of M1 family aminopeptidases.[4][5] This guide provides a comprehensive overview of the preclinical in vitro and in vivo studies of this compound, focusing on its mechanism of action, efficacy in various cancer models, and the experimental protocols used in its evaluation.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of aminopeptidases, which are enzymes responsible for the final stages of protein degradation, recycling amino acids for new protein synthesis.[6] By inhibiting these enzymes, this compound's active metabolite, CHR-79888, depletes the intracellular pool of free amino acids, particularly in rapidly proliferating cancer cells.[5][7] This amino acid deprivation triggers a cellular stress response known as the Amino Acid Deprivation Response (AADR), leading to several downstream effects:

-

Inhibition of Protein Synthesis: The reduction in available amino acids leads to the inhibition of the mTOR signaling pathway, a key regulator of protein synthesis and cell growth.[5][8]

-

Upregulation of Pro-apoptotic Factors: The AADR induces the expression of pro-apoptotic proteins such as CHOP and NOXA.[8]

-

Induction of Apoptosis: The culmination of these effects is the induction of apoptosis (programmed cell death) in cancer cells, primarily through the activation of caspases 3, 7, and 9.[8]

This compound shows selectivity for transformed cells over non-transformed cells, making it a promising candidate for targeted cancer therapy.[2][9]

In Vitro Studies

Enzyme Inhibition

This compound, through its active metabolite CHR-79888, inhibits several members of the M1 aminopeptidase family. The half-maximal inhibitory concentrations (IC50) against key aminopeptidases are summarized below.

| Enzyme | IC50 (nM) | Reference |

| Leucyl Aminopeptidase (LAP) | 100 | [9] |

| Puromycin-Sensitive Aminopeptidase (PuSA) | 150 | [9] |

| Aminopeptidase N (CD13) | 220 | [9] |

| Leukotriene A4 (LTA4) Hydrolase (CHR-79888) | 8 | [9] |

| Aminopeptidase B | >1000 | [9] |

| PILSAP | >5000 | [9] |

| MetAP-2 | >30000 | [9] |

Anti-proliferative Activity

This compound has demonstrated potent anti-proliferative effects across a range of hematological and solid tumor cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| U-937 | Histiocytic Lymphoma | 10 | [9][10] |

| KG-1 | Acute Myeloid Leukemia | 15 | [9] |

| GDM-1 | Acute Myeloid Leukemia | 15 | [9] |

| HL-60 | Promyelocytic Leukemia | 30 | [9] |

| HuT 78 | T-cell Lymphoma | >10,000 | [9][10] |

| Jurkat E6-1 | T-cell Leukemia | >10,000 | [9] |

Note: The sensitivity to this compound does not appear to correlate with the mutational status of p53, PTEN, or K-Ras.[9]

Experimental Protocols: In Vitro

-

Leucyl Aminopeptidase (LAP) Activity: LAP activity is measured by the hydrolysis of the tripeptide LGG. The reaction mixture contains diluted this compound, 10 µg/mL LAP, and 0.5 mM LGG. After incubation at 37°C for 90 minutes, the reaction is stopped, and the product is detected using OPA derivatization reagent with fluorescence measurement (excitation 355nm, emission 460nm).

-

Puromycin-Sensitive Aminopeptidase (PuSA) and Aminopeptidase N Activity: The activity of these enzymes is determined using the fluorogenic substrate Ala-AMC. The incubation mix includes diluted this compound, the substrate, and the respective enzyme. After incubation at 37°C for 1-2 hours, the reaction is terminated with acetic acid, and fluorescence is measured.

-

Cell Culture: Cancer cell lines are cultured in appropriate media.

-

Drug Exposure: Cells are exposed to varying concentrations of this compound (dissolved in DMSO) for 72 hours.

-

[3H]Thymidine Pulse: During the final 4 hours of incubation, cells are pulsed with 0.4 µCi/well of [3H]thymidine.

-

Harvesting and Scintillation Counting: Cells are harvested onto glass fiber filter mats. The amount of [3H]thymidine incorporated into the cellular DNA is quantified using a scintillation counter to determine the inhibition of proliferation.

References

- 1. This compound for the treatment of relapsed and refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Facebook [cancer.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. apexbt.com [apexbt.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

Tosedostat's Inhibition of M1 Family Aminopeptidases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tosedostat (formerly CHR-2797) is an orally bioavailable small molecule that functions as a potent inhibitor of the M1 family of zinc-dependent aminopeptidases.[1][2] It has demonstrated significant anti-tumor activity in both preclinical models and clinical trials, particularly in the context of hematological malignancies such as acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).[3][4][5] this compound is a prodrug that, upon entering a cell, is converted by intracellular esterases into its active metabolite, CHR-79888.[1][6] This active form is poorly membrane-permeable, leading to its accumulation within the cell, where it exerts its inhibitory effects on target aminopeptidases.[1][7] The primary mechanism of action involves the disruption of protein turnover and amino acid homeostasis, which preferentially affects highly proliferative cancer cells.[8][9]

Mechanism of Action: Depriving Cancer Cells of Essential Building Blocks

The M1 family of aminopeptidases, including aminopeptidase N (APN or CD13), puromycin-sensitive aminopeptidase (PuSA), and leukotriene A4 (LTA4) hydrolase, play a crucial role in the final stages of protein degradation.[2][6] They are responsible for cleaving single amino acids from the N-terminus of peptides, contributing to the intracellular pool of free amino acids required for the synthesis of new proteins.[4]

This compound's active metabolite, CHR-79888, potently inhibits these enzymes.[6] This inhibition leads to a state of amino acid deprivation within the cancer cell.[1][7] The consequences of this are multifaceted:

-

Suppression of Protein Synthesis: With a depleted intracellular amino acid pool, the machinery for protein synthesis is hampered. This is evidenced by the inhibition of mTOR substrate phosphorylation, a key regulator of protein synthesis.[9][10]

-

Induction of the Amino Acid Deprivation Response (AADR): Cells respond to amino acid scarcity by activating stress response pathways. This compound treatment leads to the upregulation of genes involved in amino acid transport and metabolism, as well as the phosphorylation of eukaryotic initiation factor 2α (eIF2α).[10][11]

-

Pro-Apoptotic Effects: The sustained cellular stress caused by amino acid deprivation ultimately triggers apoptosis (programmed cell death). This is mediated, in part, by an increase in the levels of pro-apoptotic proteins such as Noxa.[1][7]

The selectivity of this compound for transformed cells over non-transformed cells is a key aspect of its therapeutic potential.[10] Cancer cells, with their high metabolic and proliferative rates, are thought to be more sensitive to disruptions in amino acid supply than their normal counterparts.[12]

References

- 1. Facebook [cancer.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound for the treatment of relapsed and refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US FDA removes partial clinical hold on Cell Therapeutics' this compound aminopeptidase inhibitor - Clinical Trials Arena [clinicaltrialsarena.com]

- 5. RePub, Erasmus University Repository: Phase I/II clinical study of this compound, an inhibitor of aminopeptidases, in patients with acute myeloid leukemia and myelodysplasia. [repub.eur.nl]

- 6. aacrjournals.org [aacrjournals.org]

- 7. This compound | Aminopeptidase | AChR | TargetMol [targetmol.com]

- 8. Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Treatment Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

The Intracellular Activation of Tosedostat: A Technical Guide to the Conversion of a Prodrug into a Potent Aminopeptidase Inhibator

For Immediate Release

This technical guide provides an in-depth exploration of the intracellular conversion of Tosedostat (CHR-2797) into its pharmacologically active metabolite, CHR-79888. This compound, an orally bioavailable prodrug, has shown significant promise in clinical trials for various hematological malignancies and solid tumors. Its efficacy is contingent upon its efficient biotransformation within the target cells. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the metabolic pathway, quantitative data, and detailed experimental protocols to study this critical activation step.

Introduction

This compound is a novel inhibitor of the M1 family of aminopeptidases. As a prodrug, it is designed to enhance oral bioavailability and facilitate cellular uptake. Once inside the cell, this compound undergoes hydrolysis to form CHR-79888, a potent, poorly membrane-permeable metabolite that accumulates intracellularly.[1][2] This active form inhibits key aminopeptidases, such as puromycin-sensitive aminopeptidase (PuSA) and leukotriene A4 (LTA4) hydrolase, leading to the depletion of the intracellular amino acid pool, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1]

The Metabolic Conversion Pathway

The conversion of this compound to CHR-79888 is a critical activation step that is understood to be mediated by intracellular esterases. This compound, being an ester, is a substrate for carboxylesterases (CEs), a family of enzymes highly expressed in various tissues, including the liver and intestines. Human carboxylesterases, specifically hCE1 and hCE2, are known to be pivotal in the metabolism of many ester-containing prodrugs. The hydrolysis of the ester moiety in this compound by these enzymes results in the formation of the active carboxylic acid, CHR-79888.

References

Tosedostat's Mechanism of Action: A Technical Guide on Inducing Amino Acid Deprivation in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tosedostat (CHR-2797) is an orally bioavailable aminopeptidase inhibitor that has demonstrated significant anti-neoplastic activity, particularly in hematological malignancies.[1][2][3] Its mechanism of action is centered on the selective depletion of the intracellular amino acid pool in malignant cells, leading to a cascade of events culminating in cell cycle arrest and apoptosis.[1][2] This technical guide provides an in-depth exploration of this compound's core mechanism, detailing its conversion to its active form, its enzymatic targets, the subsequent induction of the amino acid deprivation response, and the downstream cellular consequences. This document summarizes key quantitative data, provides detailed experimental protocols for assays cited in the literature, and visualizes complex pathways and workflows to offer a comprehensive resource for the scientific community.

Core Mechanism of Action: From Prodrug to Active Inhibitor

This compound is administered as a hydrophobic ester prodrug, which allows for its efficient oral absorption and diffusion across the cell membrane.[4][5] Once inside the cell, it is rapidly converted by intracellular carboxylesterases into its active metabolite, CHR-79888.[6][7] This active form is a hydrophilic acid, which is poorly membrane-permeable, leading to its effective trapping and accumulation within the cell.[4][7]

The primary targets of the active metabolite, CHR-79888, are members of the M1 and M17 families of zinc metalloenzymes, specifically the cytosolic aminopeptidases.[8][9] These enzymes are responsible for the final stages of intracellular protein degradation, catalyzing the cleavage of single amino acids from the N-terminus of small peptides generated by the proteasome.[9] By inhibiting these crucial enzymes, this compound disrupts the protein recycling pathway, preventing the replenishment of the free amino acid pool.[8][10]

Figure 1: this compound activation and target inhibition pathway.

Inducing the Amino Acid Deprivation Response (AADR)

The inhibition of aminopeptidases by this compound leads directly to two key events: an accumulation of their substrates (small intracellular peptides) and a depletion of their products (free amino acids).[8][10] This depletion is particularly detrimental to cancer cells, which have a high rate of protein turnover to support their rapid growth and proliferation.[7] The resulting deficiency in essential amino acids triggers a cellular stress program known as the Amino Acid Deprivation Response (AADR).[8][11]

This response is a primary driver of this compound's anti-cancer effects. Unlike normal cells, which may be better equipped to handle transient nutrient shortages, cancer cells are often more sensitive to amino acid depletion.[8][10] This selectivity forms the basis of this compound's therapeutic window.[12]

Downstream Signaling and Cellular Consequences

The AADR initiated by this compound instigates a broad reprogramming of cellular signaling, ultimately leading to apoptosis. Key downstream effects include:

-

Inhibition of Protein Synthesis: A direct consequence of amino acid scarcity is the global reduction of protein synthesis.[6][10] This is partly mediated through the inhibition of the mammalian target of rapamycin (mTOR), a critical regulator of cell growth and metabolism that is sensitive to amino acid levels.[8][10] this compound treatment leads to reduced phosphorylation of mTOR substrates.[8][10]

-

Upregulation of Pro-Apoptotic Proteins: The cellular stress from amino acid starvation leads to the transcriptional upregulation of pro-apoptotic "BH3-only" proteins, most notably Noxa.[6] Noxa is a member of the Bcl-2 family that promotes apoptosis by neutralizing anti-apoptotic proteins like Mcl-1.[6][13] This primes the cell for programmed cell death.

Figure 2: Downstream signaling cascade of this compound.

Quantitative Data Presentation

The efficacy of this compound and its active metabolite has been quantified across various enzymatic and cellular assays. The tables below summarize this key data.

Table 1: Enzymatic Inhibition by this compound (CHR-2797) and its Active Metabolite (CHR-79888)

| Compound | Target Aminopeptidase | IC50 (nM) | Reference |

|---|---|---|---|

| This compound (CHR-2797) | Leucine Aminopeptidase (LAP) | 100 | [14] |

| Puromycin-Sensitive Aminopeptidase (PuSA) | 150 | [14] | |

| Aminopeptidase N (APN) | 220 | [14] |

| CHR-79888 (Active) | Leukotriene A4 Hydrolase (LTA4H) | 8 |[14] |

Table 2: Anti-Proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) for Proliferation Inhibition | Reference |

|---|---|---|---|

| U-937 | Histiocytic Lymphoma | 10 | [11][14] |

| KG-1 | Acute Myeloid Leukemia | 15 | [14] |

| GDM-1 | Acute Myeloid Leukemia | 15 | [14] |

| HL-60 | Promyelocytic Leukemia | 30 | [14] |

| HuT 78 | Cutaneous T-cell Lymphoma | >10,000 | [11][14] |

| Jurkat E6-1 | T-cell Leukemia | >10,000 |[14] |

Table 3: Effect of this compound on Methionine Aminopeptidase (MCA) Production in U-937 Cells after 24h

| This compound Concentration (µM) | MCA Production (% of Control) | Reference |

|---|---|---|

| 0.01 | 77.8% | [11] |

| 1 | 51.3% | [11] |

| 5 | 38.5% | [11] |

| 10 | 35.3% |[11] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound.

General Cell Culture and Drug Treatment

This protocol is a generalized procedure based on common practices for culturing suspension cell lines like HL-60 and U-937.[15][16]

-

Cell Maintenance: Culture human leukemia cell lines (e.g., HL-60, U-937) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well for viability, 6-well for protein/RNA extraction) at a density that allows for logarithmic growth throughout the experiment.

-

Drug Preparation: Prepare a stock solution of this compound (CHR-2797) in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed a non-toxic level (typically <0.1%).

-

Treatment: Add the this compound-containing medium to the cells and incubate for the specified duration (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Aminopeptidase Activity Assay (Fluorogenic)

This protocol is adapted from methods used to measure the activity of Puromycin-Sensitive Aminopeptidase (PuSA) and Aminopeptidase N (APN).[14]

-

Lysate Preparation: After this compound treatment, wash cells with cold PBS and lyse them in a suitable lysis buffer. Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

Reaction Setup: In a 96-well black plate, add diluted cell lysate to each well.

-

Substrate Addition: To measure PuSA activity, add a fluorogenic substrate like Ala-AMC (Alanine 7-amido-4-methylcoumarin) to a final concentration of 125 µM in a Tris-HCl buffer (pH 7.5).[14] For APN activity, use Ala-AMC at a final concentration of 60 µM.[14]

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Reaction Termination: Stop the reaction by adding 3% (v/v) acetic acid.[14]

-

Measurement: Read the fluorescence using a microplate fluorimeter with an excitation wavelength of ~355-380 nm and an emission wavelength of ~460 nm.

-

Data Analysis: Calculate the percentage of aminopeptidase inhibition relative to a vehicle-treated control.

References

- 1. researchgate.net [researchgate.net]

- 2. ashpublications.org [ashpublications.org]

- 3. Gene expression profile predicts response to the combination of this compound and low-dose cytarabine in elderly AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oaepublish.com [oaepublish.com]

- 5. Metallo-aminopeptidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facebook [cancer.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Positioning of aminopeptidase inhibitors in next generation cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CHR-2797: an antiproliferative aminopeptidase inhibitor that leads to amino acid deprivation in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. A novel BH3 ligand that selectively targets Mcl-1 reveals that apoptosis can proceed without Mcl-1 degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 16. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]

Tosedostat: A Technical Guide to its Role in Inducing Apoptosis in Tumor Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Tosedostat (CHR-2797), an orally bioavailable aminopeptidase inhibitor, and its role in the induction of apoptosis in tumor cells. The document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and visualizes the critical signaling pathways involved.

Core Mechanism of Action

This compound is a prodrug that is converted intracellularly into its active metabolite, CHR-79888.[1] This active form is a potent inhibitor of M1 family aminopeptidases, particularly puromycin-sensitive aminopeptidase (PuSA) and leukotriene A4 (LTA4) hydrolase.[1][2][3] Aminopeptidases are crucial for the final steps of protein recycling, downstream of the proteasome, providing a pool of free amino acids for the synthesis of new proteins.[4][5]

In rapidly proliferating malignant cells, which have a high demand for amino acids, the inhibition of these enzymes by this compound leads to a depletion of the intracellular amino acid pool.[6][7][8] This amino acid deprivation triggers a cascade of events, including the inhibition of protein synthesis, which ultimately results in cell cycle arrest and the induction of apoptosis.[1][4] This mechanism shows a degree of selectivity for transformed cells over non-transformed cells.[2][3]

The induction of apoptosis is a key outcome of this compound treatment. Mechanistic studies have revealed that this process involves the intrinsic apoptotic pathway, characterized by the activation of caspases-3, -7, and -9.[9][10] Furthermore, this compound-induced amino acid starvation leads to an increase in the pro-apoptotic BH3-only protein Noxa and inhibition of the anti-apoptotic protein Mcl-1, tipping the cellular balance towards programmed cell death.[1][3][9]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy and activity of this compound from various in vitro and clinical studies.

Table 1: In Vitro Inhibitory Activity of this compound and its Metabolite

| Target Enzyme/Cell Line | Inhibitor | IC50 Value | Reference |

| Leucyl Aminopeptidase (LAP) | This compound (CHR-2797) | 100 nM | [11] |

| Puromycin-Sensitive Aminopeptidase (PuSA) | This compound (CHR-2797) | 150 nM | [11] |

| Aminopeptidase N | This compound (CHR-2797) | 220 nM | [11] |

| LTA4 Hydrolase | CHR-79888 | 8 nM | [11] |

| U-937 (Leukemia) | This compound (CHR-2797) | 10 nM | [11] |

| HL-60 (Leukemia) | This compound (CHR-2797) | 30 nM | [11] |

| KG-1 (Leukemia) | This compound (CHR-2797) | 15 nM | [11] |

| GDM-1 (Leukemia) | This compound (CHR-2797) | 15 nM | [11] |

Table 2: In Vitro Effects of this compound on Apoptosis and Cell Cycle

| Cell Type | Treatment | Duration | Effect | Result | Reference |

| Patient Multiple Myeloma (MM) cells | 10 µM this compound | 48 hours | Apoptosis Induction | Increase in Annexin V+/PI+ cells from 22 ± 1.5% to 39 ± 2.3% | [9] |

| MM1R (MM cell line) | 1µM this compound + 1 nM LBH589 | 24 hours | Cell Cycle Arrest | Increase in G0/G1 phase from 36 ± 2.5% to 68.5 ± 3.3% | [9] |

Table 3: Clinical Response to this compound in Acute Myeloid Leukemia (AML)

| Study Phase | Patient Population | Treatment | Response Metric | Result | Reference |

| Phase I/II | 51 AML Patients | This compound Monotherapy | Overall Response Rate | 27% | [12] |

| Phase II (OPAL) | Elderly Relapsed/Refractory AML | This compound Monotherapy | Complete Remission | 3 patients achieved CR | [12] |

| Phase II (HOVON 103) | Elderly AML Patients (>65 years) | This compound + Standard Chemo vs. Chemo alone | Overall Survival at 2 years | 18% vs. 33% (inferior outcome with this compound) | [4][13] |

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptotic Signaling Pathway

The diagram below illustrates the key steps in the signaling cascade initiated by this compound, leading to apoptosis in tumor cells.

Caption: this compound's mechanism of inducing apoptosis.

Experimental Workflow for Assessing this compound-Induced Apoptosis

This diagram outlines a standard experimental procedure to evaluate the apoptotic effects of this compound on cancer cell lines.

Caption: Workflow for studying this compound's apoptotic effects.

Detailed Experimental Protocols

Apoptosis Assay via Annexin V and Propidium Iodide (PI) Staining

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[14][15]

-

Cell Preparation: Culture tumor cells to the desired confluence. Treat cells with various concentrations of this compound for a specified time period (e.g., 24-48 hours). Include an untreated control and a positive control for apoptosis (e.g., staurosporine).

-

Cell Harvesting: For adherent cells, collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using a gentle dissociation agent like trypsin.[15] For suspension cells, simply collect the cells. Combine floating and adherent fractions where applicable.

-

Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and wash the cell pellet twice with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye like Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer within one hour.[16]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Viability/Proliferation Assay ([3H]-Thymidine Incorporation)

This protocol measures the rate of DNA synthesis as an indicator of cell proliferation.[11]

-

Cell Seeding: Seed tumor cells in a 96-well plate at an appropriate density.

-

Treatment: Expose the cells to a range of this compound concentrations for the desired duration (e.g., 72 hours).

-

Radiolabeling: During the final 4-6 hours of incubation, add 0.4-1.0 µCi/well of [3H]-thymidine to each well.

-

Harvesting: Harvest the cells onto glass fiber filter mats using a cell harvester. This captures the cellular DNA that has incorporated the radiolabel.

-

Scintillation Counting: Measure the amount of incorporated [3H]-thymidine using a scintillation counter. The counts per minute (CPM) are directly proportional to the rate of cell proliferation.

-

Analysis: Calculate the percentage of proliferation inhibition relative to untreated control cells to determine IC50 values.

Caspase Activity Assay (Luminescent)

This assay quantifies the activity of key executioner caspases (caspase-3/7) or initiator caspases (caspase-9) involved in apoptosis.

-

Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound as described for other assays.

-

Reagent Preparation: Prepare the luminescent caspase substrate reagent (e.g., Caspase-Glo® 3/7, 8, or 9 Assay systems) according to the manufacturer's instructions. This reagent contains a specific luminogenic caspase substrate in a buffer optimized for caspase activity.

-

Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the Caspase-Glo® reagent to each well in a 1:1 ratio with the cell culture medium.

-

Incubation: Mix the contents by gentle shaking and incubate at room temperature for 30 minutes to 3 hours, protected from light. The incubation time depends on the specific assay and cell type.

-

Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer. The luminescent signal is proportional to the amount of active caspase present.

-

Data Analysis: Normalize the results to cell number or protein concentration if necessary and express the data as fold-change over the untreated control.

Western Blotting for Apoptotic Proteins

This protocol is used to detect changes in the expression levels of key apoptosis-regulating proteins.

-

Cell Lysis: After this compound treatment, wash cells with cold PBS and lyse them in RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for target proteins (e.g., Mcl-1, Noxa, cleaved caspase-3, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine relative changes in protein expression.

References

- 1. Facebook [cancer.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | C21H30N2O6 | CID 15547703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Inferior Outcome of Addition of the Aminopeptidase Inhibitor this compound to Standard Intensive Treatment for Elderly Patients with AML and High Risk MDS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Aminopeptidase inhibition by the novel agent CHR-2797 (this compound) for the therapy of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US FDA removes partial clinical hold on Cell Therapeutics' this compound aminopeptidase inhibitor - Clinical Trials Arena [clinicaltrialsarena.com]

- 9. ashpublications.org [ashpublications.org]

- 10. apexbt.com [apexbt.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Phase I/II clinical study of this compound, an inhibitor of aminopeptidases, in patients with acute myeloid leukemia and myelodysplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 16. agilent.com [agilent.com]

Tosedostat: An In-depth Analysis of Early-Phase Clinical Trial Results

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tosedostat (formerly CHR-2797) is an orally bioavailable, small molecule inhibitor of the M1 family of aminopeptidases, particularly puromycin-sensitive aminopeptidase (PSA) and leukotriene A4 hydrolase (LTA4H).[1] By inhibiting these metalloenzymes, this compound disrupts the cellular machinery responsible for protein degradation and recycling, leading to a depletion of intracellular amino acids.[2][3] This mechanism has shown potential for anti-proliferative, pro-apoptotic, and anti-angiogenic effects in preclinical models.[1][2] Early-phase clinical trials have explored the safety and efficacy of this compound as a monotherapy and in combination with other agents across various hematological malignancies and solid tumors.[4][5][6] This technical guide provides a comprehensive overview of the key findings from these early-phase studies.

Mechanism of Action

This compound functions as a metalloenzyme inhibitor, targeting aminopeptidases that are crucial for the final steps of protein recycling, downstream of the proteasome.[2] Its mechanism involves the intracellular conversion to its active acid metabolite, CHR-79888.[2] This active form inhibits aminopeptidases, leading to a selective depletion of the intracellular amino acid pool in tumor cells.[2][3] This amino acid deprivation triggers a cellular stress response, which can inhibit the mammalian target of rapamycin (mTOR) pathway, reduce protein synthesis, and ultimately induce apoptosis in cancer cells.[3][7] Transformed cells appear to be more sensitive to this amino acid deprivation than normal cells.[8]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. ascopubs.org [ascopubs.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound for the treatment of relapsed and refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US FDA removes partial clinical hold on Cell Therapeutics' this compound aminopeptidase inhibitor - Clinical Trials Arena [clinicaltrialsarena.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

Preclinical Pharmacokinetics and Pharmacodynamics of Tosedostat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tosedostat (formerly CHR-2797) is an orally bioavailable small molecule inhibitor of the M1 family of aminopeptidases, with demonstrated anti-tumor activity in a range of preclinical cancer models.[1][2] It functions as a prodrug, being converted intracellularly to its active acid metabolite, CHR-79888.[3] This active form inhibits several intracellular aminopeptidases, leading to a disruption of protein turnover and subsequent amino acid deprivation within cancer cells.[4][5] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key data, experimental methodologies, and the underlying mechanism of action.

Mechanism of Action

This compound's primary mechanism of action involves the inhibition of M1 family aminopeptidases, which are crucial for the final stages of protein recycling.[3][4] By blocking these enzymes, this compound's active metabolite, CHR-79888, leads to a depletion of the intracellular amino acid pool.[5] This amino acid deprivation selectively impacts transformed cells, which have a high demand for protein synthesis to sustain their rapid proliferation.[3] The key downstream effects of this mechanism include the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway and the phosphorylation of eukaryotic initiation factor 2α (eIF2α), ultimately leading to reduced protein synthesis, cell cycle arrest, and apoptosis.[6]

dot

Caption: Mechanism of action of this compound.

Pharmacokinetics

This compound is orally bioavailable and is metabolized to its active form, CHR-79888, within cells.[3] While detailed preclinical pharmacokinetic parameters are not extensively published, data from a first-in-man Phase I study in patients with advanced solid tumors provides valuable insights that are consistent with efficacious levels observed in preclinical xenograft models.[3][7]

Table 1: Pharmacokinetic Parameters of this compound and its Active Metabolite (CHR-79888) in Humans [3][7]

| Parameter | This compound (CHR-2797) | CHR-79888 (Active Metabolite) |

| Tmax (Time to Peak Plasma Concentration) | ~1 - 3.5 hours | ~6 - 11 hours |

| Terminal Half-life (t½) | ~1 - 3.5 hours | ~6 - 11 hours |

| Exposure | Dose-proportional increases in plasma AUC and Cmax | Dose-proportional increases in plasma AUC and Cmax |

| Cellular Accumulation | - | Accumulates intracellularly |

Note: This data is from a human Phase I study, but intracellular exposure to CHR-79888 was found to be consistent with levels that were efficacious in preclinical xenograft models.[3][7]

Pharmacodynamics and In Vitro Activity

The pharmacodynamic effects of this compound are a direct consequence of its mechanism of action. In vitro studies have demonstrated its potent inhibitory activity against target aminopeptidases and its profound anti-proliferative effects on a variety of cancer cell lines.

Table 2: In Vitro Inhibitory and Anti-proliferative Activity of this compound

| Assay | Target/Cell Line | IC50 | Reference |

| Enzyme Inhibition | Leucyl Aminopeptidase (LAP) | 100 nM | [6] |

| Puromycin-sensitive Aminopeptidase (PuSA) | 150 nM | [6] | |

| Aminopeptidase N (APN) | 220 nM | [6] | |

| LTA4 Hydrolase (by CHR-79888) | 8 nM | [6] | |

| Anti-proliferative Activity | U-937 (Histiocytic lymphoma) | 10 nM | [6] |

| HL-60 (Promyelocytic leukemia) | 30 nM | [6] | |

| KG-1 (Acute myelogenous leukemia) | 15 nM | [6] | |

| GDM-1 (Myelomonocytic leukemia) | 15 nM | [6] |

Pharmacodynamic studies in cell lines such as HL-60 have shown that treatment with this compound leads to the upregulation of genes involved in amino acid transport and metabolism, phosphorylation of eIF2α, and inhibition of the phosphorylation of mTOR substrates, all of which are indicative of an amino acid deprivation response.[6]

Preclinical In Vivo Efficacy

This compound has demonstrated significant anti-tumor and anti-metastatic activity in a range of preclinical animal models.

Table 3: Summary of this compound In Vivo Efficacy in Preclinical Models [6]

| Animal Model | Cancer Type | Dosing Regimen | Key Findings |

| Rat (HOSP.1 lung colonization) | Syngeneic lung cancer | ~100 mg/kg, daily p.o. | Dose-dependent decrease in tumor volume |

| Rat (HSN LV10 liver colonization) | Syngeneic chondrosarcoma | ~100 mg/kg, daily p.o. | Dose-dependent decrease in tumor volume |

| Nude Mouse (MDA-MB-435 xenograft) | Human breast cancer | ~100 mg/kg, daily p.o. | Dose-dependent decrease in tumor volume and spontaneous metastasis |

| Nude Mouse (MDA-MB-468 xenograft) | Human breast cancer | ~100 mg/kg, daily p.o. | Dose-dependent decrease in tumor volume |

Experimental Protocols

In Vitro Aminopeptidase Inhibition Assays[6]

A general workflow for determining the inhibitory activity of this compound against its target aminopeptidases is outlined below.

dot

Caption: In vitro aminopeptidase inhibition assay workflow.

-

Leucyl Aminopeptidase (LAP) Activity Assay : LAP activity is determined by measuring the hydrolysis of the tripeptide, Leucyl-Glycyl-Glycine (LGG). The reaction is carried out in 96-well plates containing diluted this compound, LAP enzyme, and LGG. After incubation at 37°C, the reaction is terminated, and the product is detected using a derivatization reagent.

-

Puromycin-sensitive Aminopeptidase (PuSA) and Aminopeptidase N (APN) Activity Assays : The activity of these enzymes is typically measured using a fluorogenic substrate such as Ala-AMC. The assay involves incubating the enzyme with diluted this compound and the substrate. The reaction is stopped after a defined period, and the fluorescence is measured to determine the extent of substrate cleavage.

In Vitro Cell Proliferation Assay ([³H]Thymidine Incorporation)[6]

This assay measures the anti-proliferative effects of this compound on cancer cell lines.

dot

Caption: Cell proliferation assay workflow.

In Vivo Xenograft Tumor Model[6]

The following provides a general protocol for assessing the in vivo efficacy of this compound in a human tumor xenograft model.

-

Animal Model : Immunocompromised mice (e.g., nude mice) are typically used.

-

Cell Inoculation : Human cancer cells (e.g., MDA-MB-435 or MDA-MB-468) are inoculated subcutaneously or intravenously into the mice.

-

Tumor Growth and Treatment : Once tumors are established and reach a palpable size, mice are randomized into control and treatment groups. This compound is administered orally, typically on a daily schedule (e.g., ~100 mg/kg).

-

Efficacy Endpoints : Tumor volume is measured regularly using calipers. At the end of the study, tumors may be excised and weighed. In models of metastasis, secondary tumor formation (e.g., in the lungs) is assessed.

-

Pharmacodynamic Analysis : Tumor and plasma samples can be collected to measure the levels of this compound and CHR-79888, as well as to assess biomarkers of target engagement (e.g., aminopeptidase activity, levels of phosphorylated mTOR substrates).

Conclusion

This compound is a potent aminopeptidase inhibitor with a well-defined mechanism of action that leads to amino acid deprivation and subsequent cell death in cancer cells. Preclinical studies have demonstrated its significant in vitro anti-proliferative activity and in vivo anti-tumor efficacy across a range of models. The pharmacokinetic profile, characterized by oral bioavailability and intracellular conversion to a long-lived active metabolite, supports its clinical development. This technical guide provides a summary of the key preclinical data and methodologies that form the basis for the ongoing clinical investigation of this compound as a promising anti-cancer agent.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. A first-in-man phase i and pharmacokinetic study on CHR-2797 (this compound), an inhibitor of M1 aminopeptidases, in patients with advanced solid tumors. — Department of Oncology [oncology.ox.ac.uk]

Methodological & Application

Tosedostat: Application Notes and Protocols for Aminopeptidase Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tosedostat (formerly CHR-2797) is an orally bioavailable small molecule inhibitor of the M1 family of aminopeptidases.[1][2] It is a prodrug that is converted intracellularly to its active metabolite, CHR-79888, which is a potent metalloenzyme inhibitor.[1][3] this compound exerts its anti-tumor effects by inhibiting aminopeptidases, leading to a depletion of the intracellular amino acid pool, which in turn induces an amino acid deprivation response (AADR), inhibits protein synthesis, and promotes apoptosis in cancer cells.[4][5] This document provides detailed protocols for assessing the aminopeptidase inhibitory activity of this compound and summarizes its inhibitory profile against various aminopeptidases.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of M1 family aminopeptidases, such as puromycin-sensitive aminopeptidase (PuSA), leucyl aminopeptidase (LAP), and leukotriene A4 (LTA4) hydrolase.[4][6][7] By blocking the function of these enzymes, this compound disrupts the final steps of protein degradation and recycling, leading to a shortage of essential amino acids within the cell.[5][8] This selective pressure on transformed cells, which often have a higher demand for amino acids to sustain rapid proliferation, triggers a cascade of events including the inhibition of the mTOR signaling pathway and the upregulation of pro-apoptotic proteins like Noxa.[1][3]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound and its Active Metabolite (CHR-79888) against Various Aminopeptidases.

| Compound | Aminopeptidase Target | IC50 (nM) |

| This compound (CHR-2797) | Leucyl Aminopeptidase (LAP) | 100[7] |

| Puromycin-sensitive Aminopeptidase (PuSA) | 150[7] | |

| Aminopeptidase N | 220[7] | |

| Aminopeptidase B | >1000[7] | |

| PILSAP | >5000[7] | |

| MetAP-2 | >30000[7] | |

| CHR-79888 | LTA4 Hydrolase | 8[7] |

Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines.

| Cell Line | Cancer Type | IC50 (nM) |

| U-937 | Histiocytic Lymphoma | 10[7][9] |

| KG-1 | Acute Myeloid Leukemia | 15[7] |

| GDM-1 | Acute Myeloid Leukemia | 15[7] |

| HL-60 | Promyelocytic Leukemia | 30[7] |

| HuT 78 | Cutaneous T-cell Lymphoma | >10000[7][9] |

| Jurkat E6-1 | Acute T-cell Leukemia | >10000[7] |

Experimental Protocols

Aminopeptidase Activity Assay Protocol

This protocol describes a cell-based assay to measure the inhibition of aminopeptidase activity by this compound using a fluorogenic substrate.

Materials:

-

This compound (CHR-2797)

-

Leukemic cell line (e.g., U-937 or HL-60)

-

RPMI-1640 culture medium

-

Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

L-alanine-4-methyl-coumaryl-7-amide (Ala-MCA) substrate

-

Dimethyl sulfoxide (DMSO)

-

96-well black, clear-bottom microplates

-

Fluorometric microplate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

-

Cell Culture: Culture the chosen leukemic cell line in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 10 µM).

-

Cell Preparation: Harvest the cells and wash them with PBS. Resuspend the cells in PBS to a final concentration of 1 x 10^6 cells/mL.

-

Assay Setup:

-

In a 96-well plate, add 100 µL of the cell suspension (1 x 10^5 cells) to each well.

-

Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (PBS only).

-

Add 200 µM of the Ala-MCA substrate to each well.[2]

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 2-4 hours). The incubation time may need to be optimized based on the cell line and enzyme activity.

-

Measurement: Measure the fluorescence intensity of each well using a fluorometric microplate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[2] The fluorescent product, 7-amino-4-methylcoumarin (MCA), is released upon cleavage of the Ala-MCA substrate by cellular aminopeptidases.[2]

-

Data Analysis:

-

Subtract the background fluorescence (no-cell control) from all readings.

-

Calculate the percentage of aminopeptidase inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable non-linear regression model.

-

Mandatory Visualizations

Caption: this compound's mechanism of action.

Caption: Workflow for the aminopeptidase activity assay.

References

- 1. Facebook [cancer.gov]

- 2. This compound | Aminopeptidase | AChR | TargetMol [targetmol.com]

- 3. ascopubs.org [ascopubs.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. selleckchem.com [selleckchem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Cell Viability Assessment of Tosedostat Treatment in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tosedostat (CHR-2797) is an orally bioavailable small molecule that belongs to the class of aminopeptidase inhibitors. It exerts its anti-cancer effects by inhibiting M1 aminopeptidases, leading to a depletion of the intracellular amino acid pool. This deprivation triggers a cellular stress response known as the amino acid deprivation response (AADR), which subsequently inhibits the mTOR (mechanistic target of rapamycin) signaling pathway and induces apoptosis in cancer cells.[1] this compound has shown promising anti-proliferative activity against a range of hematological and solid tumor cell lines.[2][3]